6-Ethyl-4-methylpyridazin-3(2H)-one belongs to the class of pyridazinones, which are characterized by a pyridazine ring with a ketone functional group. Pyridazinones are known for their diverse biological activities, including anti-inflammatory and analgesic properties. The specific compound is often studied in the context of developing new pharmacological agents due to its structural features that allow for various modifications and potential interactions with biological targets .
The synthesis of 6-Ethyl-4-methylpyridazin-3(2H)-one can be achieved through several methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common synthetic route involves:
For example, one method described involves heating ethyl 2-(3-phenyl)-4-oxo-pentanoate with hydrazine hydrate in ethanol for 48 hours, yielding the target compound after purification steps .
The molecular structure of 6-Ethyl-4-methylpyridazin-3(2H)-one consists of a pyridazine ring substituted at the 4-position with a methyl group and at the 6-position with an ethyl group. The presence of the carbonyl group at position 3 contributes to its classification as a pyridazinone.
The three-dimensional conformation can influence its biological activity, making structural analysis crucial for understanding its interactions with biological targets .
6-Ethyl-4-methylpyridazin-3(2H)-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with novel activities .
The mechanism of action for compounds like 6-Ethyl-4-methylpyridazin-3(2H)-one often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Understanding these mechanisms is essential for drug development and optimizing therapeutic effects .
These properties are critical for determining the compound's behavior in biological systems and its potential as a drug candidate .
6-Ethyl-4-methylpyridazin-3(2H)-one has several scientific applications:
The versatility of this compound makes it valuable in both medicinal chemistry and broader chemical research contexts .
The pyridazinone nucleus—a six-membered heterocycle featuring two adjacent nitrogen atoms at the 1,2-positions and a ketone group at the 3-position—serves as a privileged scaffold in drug design. Its distinct electronic profile arises from a high dipole moment (~4.22 D), facilitating strong dipole-dipole interactions and π-stacking with biological targets [1] [10]. This π-deficient character enhances electrophilic reactivity, enabling nucleophilic substitutions at C4/C6, while the lactam group provides sites for N-alkylation or hydrogen bonding [7] [10].
Functionally, pyridazinones exhibit versatile bioisosterism: They mimic phenyl rings, amides, and pyridones while offering superior metabolic stability and solubility. For example, replacing a phenyl ring with pyridazinone in phosphodiesterase inhibitors improved water solubility by 40-fold without compromising target affinity [1]. Substituent positioning critically modulates activity:
Table 1: Impact of Substituents on Pyridazinone Bioactivity
Position | Substituent | Biological Effect | Example Activity |
---|---|---|---|
C4 | Methyl | ↑ Lipophilicity & metabolic stability | FPRL1 agonism (EC₅₀ = 0.6 μM) [2] |
C6 | Ethyl | Optimal steric bulk for receptor occupancy | nNOS inhibition (Ki = 26 nM) [5] |
N2 | Acetamide | Enables H-bonding with kinase hinge regions | Anticancer activity [7] |
Pyridazinone chemistry originated in 1899 with Bistrycki’s synthesis, but therapeutic exploration began in the 1970s with cardiovascular agents like pimobendan [1] [10]. Early derivatives focused on phosphodiesterase III (PDE III) inhibition, leveraging the scaffold’s ability to mimic cAMP. This yielded inodilators such as levosimendan, which combined PDE III inhibition with calcium sensitization [10].
The 2000s saw diversification into kinase modulation. Pyridazinone-based tepotinib (c-Met inhibitor) gained FDA approval in 2020, validating the scaffold’s capacity to occupy ATP-binding pockets via N2−H···Glu interactions [7]. Concurrently, antibacterial pyridazinones emerged, with C6-cyano derivatives disrupting bacterial topoisomerase IV [8].
Table 2: Key Milestones in Pyridazinone Drug Development
Era | Therapeutic Focus | Landmark Compound | Clinical Impact |
---|---|---|---|
1980s | Cardiotonics | Pimobendan | First PDE III inhibitor for heart failure |
2000s | Kinase Inhibitors | Tepotinib | FDA-approved c-Met inhibitor for NSCLC |
2010–2024 | Immunomodulators | Vebreltinib | Dual c-Met/Axl inhibitor in Phase III trials [7] |
Recent advances exploit fused pyridazinones (e.g., imidazo[1,2-b]pyridazines) for epigenetic targets like BRD9 and EZH2, demonstrating nanomolar potencies in hematological cancers [3] [7].
6-Ethyl-4-methylpyridazin-3(2H)-one (EMP) represents a strategically optimized derivative where:
EMP’s therapeutic versatility is evidenced through:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7